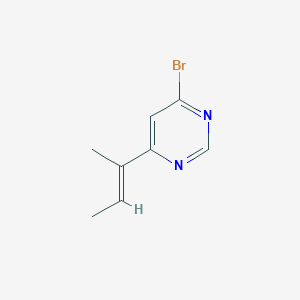
3-Ethylidenepyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylidenepyrrolidine is an organic compound characterized by a five-membered pyrrolidine ring with an ethylidene substituent at the third position. This compound is a derivative of pyrrolidine, which is a saturated heterocycle containing nitrogen. The presence of the ethylidene group introduces unique chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylidenepyrrolidine can be achieved through various methods. One classical approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This method is known for its regio- and stereoselectivity, which is crucial for obtaining the desired product with high purity .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst. This reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) to ensure efficient conversion .
化学反応の分析
Types of Reactions: 3-Ethylidenepyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-Ethylpyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the reagent used.
科学的研究の応用
3-Ethylidenepyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 3-Ethylidenepyrrolidine involves its interaction with specific molecular targets. The ethylidene group can participate in various binding interactions, enhancing the compound’s affinity for certain enzymes or receptors. Molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing their biological activity .
類似化合物との比較
Pyrrolidine: The parent compound, lacking the ethylidene group.
Pyrrolidinone: A lactam derivative with a carbonyl group.
Pyrrolizidine: A bicyclic compound with two fused pyrrolidine rings.
Uniqueness: 3-Ethylidenepyrrolidine stands out due to the presence of the ethylidene group, which imparts unique reactivity and binding properties. This makes it a valuable scaffold for designing novel bioactive molecules with specific target selectivity .
特性
分子式 |
C6H11N |
|---|---|
分子量 |
97.16 g/mol |
IUPAC名 |
3-ethylidenepyrrolidine |
InChI |
InChI=1S/C6H11N/c1-2-6-3-4-7-5-6/h2,7H,3-5H2,1H3 |
InChIキー |
JXJYVPWTUATFSL-UHFFFAOYSA-N |
正規SMILES |
CC=C1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




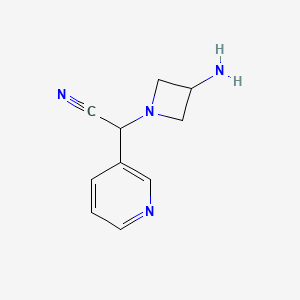
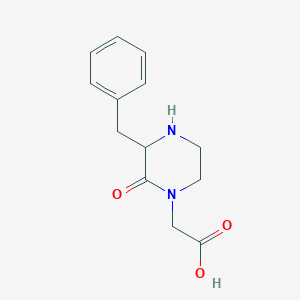
![(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B14866984.png)

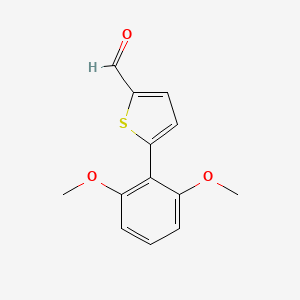
![Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14866999.png)

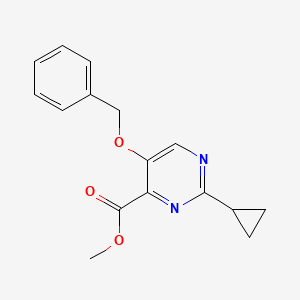
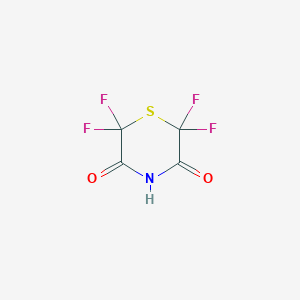
![1-[4-(Dodecane-1-sulfonyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14867012.png)
